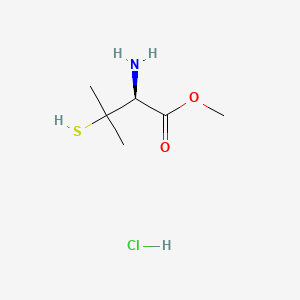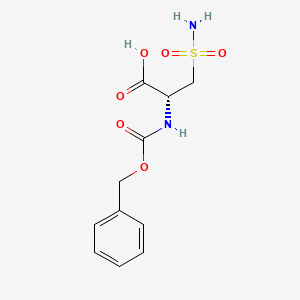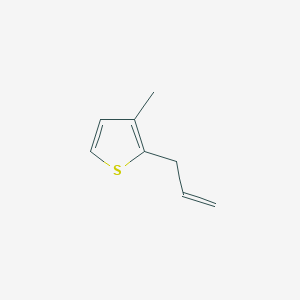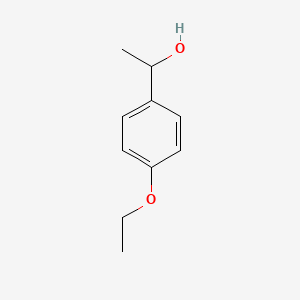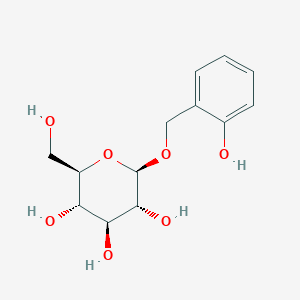
2-Hydroxybenzyl beta-d-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: 2-Hydroxybenzyl beta-d-glucopyranoside can be synthesized through enzymatic glycosylation. This method involves the use of glycosidases, which provide absolute stereochemical control at the anomeric center of the newly synthesized glycosidic bond . The reaction typically occurs in aqueous-organic two-phase systems or supersaturated substrate solutions .
Industrial Production Methods: Industrial production of this compound often involves the use of engineered β-glucosidases in organic solvents and ionic liquids. This method has shown great potential for commercial production due to its high yield and efficiency .
化学反応の分析
2-Hydroxybenzyl beta-d-glucopyranoside undergoes various chemical reactions, including hydrolysis and glycosylation. The hydrolysis of glycosides involves the cleavage of the glycosidic bond, which can be catalyzed by acids or enzymes . Common reagents used in these reactions include ferric chloride and triethylene glycol . The major products formed from these reactions are glucose and the corresponding aglycone .
科学的研究の応用
2-Hydroxybenzyl beta-d-glucopyranoside has a wide range of scientific research applications. It has been extensively studied for its effects on the central nervous system, including its potential to treat epilepsy, neurodegenerative diseases, emotional disorders, and cognitive impairment . Additionally, it has shown promise in improving sleep and reducing inflammation .
作用機序
The mechanism of action of 2-Hydroxybenzyl beta-d-glucopyranoside involves its ability to modulate neurotransmitters, reduce oxidative stress, and suppress microglial activation . It can penetrate the blood-brain barrier and is rapidly absorbed and distributed in the body . The compound exerts its effects by interacting with various molecular targets and pathways, including the regulation of mitochondrial cascades and up-regulation of neurotrophins .
類似化合物との比較
2-Hydroxybenzyl beta-d-glucopyranoside is similar to other phenolic glycosides, such as hydroxybenzyl flavonoid glycosides . it is unique in its extensive pharmacological activities and its ability to penetrate the blood-brain barrier . Other similar compounds include kaempferol-7-O-beta-d-glucopyranoside and quercetin-7-O-beta-d-glucopyranoside .
特性
CAS番号 |
7724-09-6 |
|---|---|
分子式 |
C13H18O7 |
分子量 |
286.28 g/mol |
IUPAC名 |
2-(hydroxymethyl)-6-[(2-hydroxyphenyl)methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O7/c14-5-9-10(16)11(17)12(18)13(20-9)19-6-7-3-1-2-4-8(7)15/h1-4,9-18H,5-6H2 |
InChIキー |
VBSPBYNZPRRGSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |
正規SMILES |
C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |
melting_point |
66 - 68 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



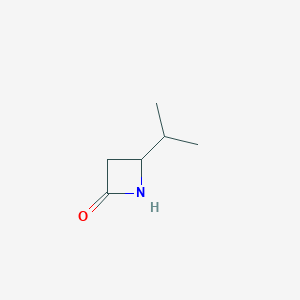


![2-Methylthieno[2,3-d]pyrimidine](/img/structure/B1610683.png)

